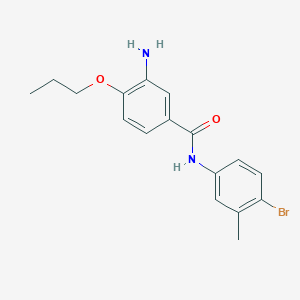![molecular formula C12H12INO B8010890 3-Azabicyclo[3.1.0]hexan-3-yl(2-iodophenyl)methanone](/img/structure/B8010890.png)
3-Azabicyclo[3.1.0]hexan-3-yl(2-iodophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Azabicyclo[310]hexan-3-yl(2-iodophenyl)methanone is a complex organic compound featuring a bicyclic structure with an azabicyclo[310]hexane core and an iodophenyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azabicyclo[3.1.0]hexan-3-yl(2-iodophenyl)methanone typically involves cyclopropanation reactions. One common method is the palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. This reaction is conducted under mild conditions and provides high yields and diastereoselectivities . Another approach involves the annulation of a cyclopropane ring to a pyrrole ring, often using maleimides as starting materials .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the synthetic routes mentioned above can be scaled up for industrial applications. The use of palladium catalysts and other transition metals in cyclopropanation reactions is a common practice in industrial organic synthesis due to their efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-Azabicyclo[3.1.0]hexan-3-yl(2-iodophenyl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide for azide substitution.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3-Azabicyclo[3.1.0]hexan-3-yl(2-iodophenyl)methanone has several scientific research applications:
Medicinal Chemistry: This compound is used in the design of biologically active molecules, including potential drug candidates for treating neurological disorders and infections.
Material Science: Its unique structural properties make it a candidate for developing new materials with specific electronic or mechanical properties.
Biological Studies: It is used in studying enzyme interactions and as a probe in biochemical assays.
Wirkmechanismus
The mechanism of action of 3-Azabicyclo[3.1.0]hexan-3-yl(2-iodophenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The azabicyclo[3.1.0]hexane core can mimic natural substrates or inhibitors, allowing it to modulate biological pathways. The iodophenyl group enhances its binding affinity and specificity to target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Azabicyclo[3.1.0]hexane: A simpler analog without the iodophenyl group, used in similar applications but with different binding properties.
2-Iodophenylmethanone: Lacks the bicyclic structure, used in different contexts due to its simpler structure.
Uniqueness
3-Azabicyclo[3.1.0]hexan-3-yl(2-iodophenyl)methanone is unique due to the combination of the azabicyclo[3.1.0]hexane core and the iodophenyl group, which provides a balance of structural rigidity and functional versatility. This makes it particularly valuable in medicinal chemistry for designing compounds with high specificity and potency .
Eigenschaften
IUPAC Name |
3-azabicyclo[3.1.0]hexan-3-yl-(2-iodophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12INO/c13-11-4-2-1-3-10(11)12(15)14-6-8-5-9(8)7-14/h1-4,8-9H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKYRRYHPUIGDGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1CN(C2)C(=O)C3=CC=CC=C3I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B8010831.png)

![N-[(E)-(2,3-dichlorophenyl)methylideneamino]-3-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]propanamide](/img/structure/B8010846.png)
![N'-[(1E)-(3-chlorophenyl)methylidene]-2,4,6-trimethylbenzene-1-sulfonohydrazide](/img/structure/B8010861.png)
![N'-[(1E)-(3-hydroxyphenyl)methylidene]-2,4,6-trimethylbenzene-1-sulfonohydrazide](/img/structure/B8010863.png)
![N'-[(1E)-(3-bromophenyl)methylidene]-2,4,6-trimethylbenzene-1-sulfonohydrazide](/img/structure/B8010867.png)


![Tert-butyl 4-[(4-chlorobenzoyl)amino]piperidine-1-carboxylate](/img/structure/B8010884.png)
![Tert-butyl 4-[(2-chlorobenzoyl)amino]piperidine-1-carboxylate](/img/structure/B8010894.png)
![N-(pyridin-3-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B8010903.png)
